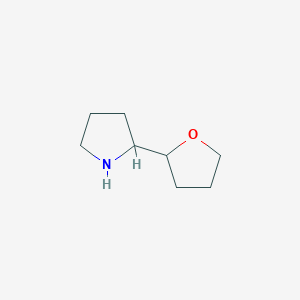

2-(Oxolan-2-yl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) and Oxolane Heterocycles in Contemporary Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry and drug design. nih.govresearchgate.net Its prevalence is highlighted by its presence in numerous FDA-approved drugs. researchgate.net The significance of the pyrrolidine ring stems from several key features:

Stereochemistry and 3D Structure: As a saturated, non-planar ring, pyrrolidine provides a three-dimensional structure that is advantageous for exploring pharmacophore space. nih.govresearchgate.net The presence of multiple stereogenic carbons allows for the creation of a large number of distinct stereoisomers, which can lead to different biological profiles. nih.govnih.gov

Versatility in Synthesis: Pyrrolidine and its derivatives are widely used as organocatalysts, chiral auxiliaries, and ligands for transition metals in asymmetric synthesis. nih.govresearchgate.net

Biological Activity: Derivatives of pyrrolidine exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tandfonline.com

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org Its properties make it a crucial component in various chemical applications:

Solvent Properties: THF is a versatile, polar, and water-miscible solvent frequently used in organic reactions, such as Grignard reactions and polymer science. wikipedia.orglibretexts.org

Chemical Reactivity: While generally stable, the oxolane ring can participate in specific chemical transformations, and its derivatives serve as important building blocks in synthesis. libretexts.org

Presence in Natural Products: The tetrahydrofuran motif is found in a variety of natural products, contributing to their structural diversity and biological function. rsc.org

Overview of Pyrrolidine-Oxolane Hybrid Scaffolds in Medicinal Chemistry and Materials Science

The combination of pyrrolidine and oxolane rings into a single molecule, as seen in 2-(Oxolan-2-yl)pyrrolidine, creates a hybrid scaffold with unique structural and chemical properties. Such scaffolds are of interest in medicinal chemistry as they can act as ligands that bind to specific biological targets like receptors or enzymes. smolecule.com The defined stereochemistry and three-dimensional arrangement of atoms in these hybrids are crucial for achieving specific biological interactions.

In medicinal chemistry, these hybrid structures can serve as precursors or key intermediates in the synthesis of more complex drug candidates. smolecule.comontosight.ai The pyrrolidine portion often provides a basic nitrogen center and a chiral framework, while the oxolane moiety can influence solubility and act as a hydrogen bond acceptor. For instance, derivatives containing this hybrid scaffold have been investigated for their potential as NK1 antagonists, which are targets for treating conditions like vomiting and other disorders. google.com

Positioning of this compound within Emerging Heterocyclic Compound Classes

Heterocyclic compounds are at the forefront of research aimed at discovering new bioactive molecules. apjhs.comopenmedicinalchemistryjournal.com More than 85% of all biologically active chemical compounds contain a heterocyclic component. openmedicinalchemistryjournal.commdpi.com The field is constantly evolving, with a focus on creating novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

This compound can be classified as a "privileged scaffold." This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by making modifications to the basic structure. The combination of the well-established pyrrolidine ring, a known pharmacophore, with the oxolane moiety positions this compound as a versatile building block for creating libraries of new molecules for drug discovery and materials science. ontosight.aiufrj.br Its structure is a prime example of how combining known heterocyclic systems can lead to new classes of compounds with potentially novel functions. acs.org

Data Tables

Table 1: Physicochemical Properties of Constituent Heterocycles

| Property | Pyrrolidine | Oxolane (Tetrahydrofuran) |

| Formula | C₄H₉N | C₄H₈O |

| Molar Mass | 71.12 g/mol nih.gov | 72.11 g/mol wikipedia.org |

| Boiling Point | 87-89 °C | 66 °C wikipedia.org |

| Density | 0.866 g/mL | 0.8876 g/cm³ wikipedia.org |

| Nature | Saturated secondary amine tandfonline.com | Cyclic ether wikipedia.org |

| Key Feature | Basic nitrogen atom, chiral center potential nih.gov | Polar, aprotic solvent wikipedia.org |

Table 2: Research Applications of Pyrrolidine-Oxolane Scaffolds

| Application Area | Research Focus | Example Finding | Reference |

| Medicinal Chemistry | Synthesis of complex bioactive molecules | Building block for potential NK1 antagonists. | google.com |

| Organic Synthesis | Chiral ligands and intermediates | Used as a structural motif in the design of ligands for asymmetric catalysis. | nih.gov |

| Materials Science | Precursor for specialty chemicals | Potential for incorporation into novel polymer structures. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-7(9-5-1)8-4-2-6-10-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVFSMCQBPGSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxolan 2 Yl Pyrrolidine and Its Derivatives

Stereoselective Synthesis of 2-(Oxolan-2-yl)pyrrolidine Isomers

Achieving control over the absolute and relative stereochemistry at the multiple chiral centers of this compound is paramount for isolating pure, biologically relevant isomers. Modern synthetic approaches have increasingly focused on asymmetric catalysis and the use of chiral templates to guide stereochemical outcomes.

Asymmetric Catalysis Approaches (e.g., Organocatalysis, Metal-Catalyzed Transformations)

Asymmetric catalysis provides an efficient route to chiral molecules by using substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched products.

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. nih.govresearchgate.net These catalysts can activate carbonyl compounds by forming enamines, which then participate in stereoselective reactions. researchgate.net For instance, a diarylprolinol silyl ether can catalyze the asymmetric Michael addition of an aldehyde to a nitroalkene, a key step that could be adapted to build the pyrrolidine (B122466) backbone with high enantioselectivity. researchgate.net Chiral phosphoric acids represent another class of organocatalysts capable of inducing high stereoselectivity in reactions such as the desymmetrization of oxetanes, a strategy that can be envisioned for constructing chiral pyrrolidine rings. organic-chemistry.org

Metal-Catalyzed Transformations: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used for asymmetric synthesis. A notable example is the catalytic asymmetric intramolecular aminopalladation, which can be employed to synthesize five-membered nitrogen heterocycles like pyrrolidinones and oxazolidinones with high enantiomeric excess (ee). nih.govresearchgate.net This method involves the cyclization of allylic N-arylsulfonylcarbamates in the presence of a chiral palladium catalyst, forming vinyl-substituted heterocycles that could serve as precursors to the this compound system. nih.govresearchgate.net

| Catalytic Approach | Catalyst Example | Key Transformation | Stereocontrol Mechanism |

| Organocatalysis | (S)-Diarylprolinol silyl ether | Michael Addition | Enamine activation of carbonyl compounds |

| Organocatalysis | Chiral Phosphoric Acid | Oxetane Desymmetrization | Asymmetric induction via chiral counterion |

| Metal Catalysis | Ferrocenyloxazoline Palladacycle (FOP) | Intramolecular Aminopalladation | Chiral ligand environment on Pd(II) center |

Chiral Auxiliary and Chiral Pool Strategies

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones, popularized as "Evans auxiliaries," are highly effective for controlling the stereochemistry of alkylation and aldol reactions. nih.govnih.gov An acyclic precursor could be attached to an Evans auxiliary, and a subsequent stereoselective reaction (e.g., alkylation to introduce the oxolane precursor) would proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary. wikipedia.org Another versatile auxiliary is tert-butanesulfinamide, which can be used to synthesize chiral amines and pyrrolidines with excellent diastereoselectivity. organic-chemistry.org

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids like L-proline or 4-hydroxyproline are common starting points for the synthesis of pyrrolidine-containing molecules. mdpi.comresearchgate.netnih.gov For example, the synthesis of various drugs containing a pyrrolidine ring often begins with the functionalization of optically pure proline. mdpi.comnih.gov Similarly, a chiral carbohydrate could serve as the source for the oxolane ring, with its inherent stereocenters guiding the formation of the final product.

| Strategy | Example | Application | Key Feature |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol Reactions, Alkylations | Forms a chiral imide, sterically directing reactions at the α-carbon. |

| Chiral Auxiliary | tert-Butanesulfinamide | Asymmetric Synthesis of Amines | Forms a chiral sulfinylimine that directs nucleophilic addition. organic-chemistry.org |

| Chiral Pool | L-Proline / 4-Hydroxyproline | Synthesis of Pyrrolidine Derivatives | Utilizes a naturally occurring, enantiopure pyrrolidine core. nih.gov |

Novel Cycloaddition Reactions for Pyrrolidine-Oxolane Ring Formation (e.g., [3+2]-Cycloadditions)

Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems with good stereocontrol. The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a particularly effective method for synthesizing five-membered heterocycles like pyrrolidines. nih.govresearchgate.net

This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. nih.govnih.gov The azomethine ylide can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the reaction of imines of α-amino esters with a base or Lewis acid. nih.govmdpi.com

For the synthesis of the this compound scaffold, an azomethine ylide could be reacted with a dipolarophile containing the oxolane ring, such as 2-vinyltetrahydrofuran. The stereochemistry of the resulting pyrrolidine ring can be controlled by the geometry of the azomethine ylide and the nature of the substituents. nih.gov The use of a chiral N-tert-butanesulfinyl group on the dipolarophile has been shown to induce high diastereoselectivity in such cycloadditions, allowing for the synthesis of densely substituted pyrrolidines with up to four new stereogenic centers. nih.gov This approach provides a convergent and highly efficient route to the core bicyclic structure.

Functionalization and Diversification of the this compound Core

Once the core this compound scaffold is synthesized, its functionalization and diversification are crucial for exploring its chemical and biological properties. This involves selectively modifying the nitrogen and carbon centers of the molecule.

Regioselective and Chemoselective Modifications of Nitrogen and Carbon Centers

Nitrogen Center: The secondary amine of the pyrrolidine ring is a key site for functionalization. It can readily undergo a variety of reactions, including:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to the nitrogen atom.

N-Acylation: Forming amides by reacting with acyl chlorides or anhydrides.

Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent.

These modifications can significantly alter the properties of the parent molecule.

Carbon Centers: Modifying the carbon skeleton requires more specific strategies. Catalyst-tuned regio- and enantioselective hydroalkylation reactions of pyrroline precursors can provide access to C2- or C3-alkylated pyrrolidines. organic-chemistry.org For the this compound core, deprotonation of a C-H bond adjacent to the nitrogen or an activating group using a strong base, followed by quenching with an electrophile, could introduce substituents at specific carbon positions. Furthermore, functional groups introduced during the initial synthesis can be transformed. For example, a hydroxyl group on the oxolane ring could be converted to other functionalities, or a phosphonate group could be introduced to create phosphonic analogues of the parent structure. mdpi.commdpi.com

Exploration of Green Chemistry Principles in Synthesis Routes

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules. The construction of the pyrrolidine ring, a core scaffold in many pharmaceuticals and natural products, is an area where these principles are being actively applied. While specific green synthetic routes targeting this compound are not extensively documented in dedicated studies, the methodologies developed for other pyrrolidine derivatives offer a clear blueprint for greener and more efficient production. These strategies focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. Key areas of exploration include the use of eco-friendly solvents, innovative catalytic systems, and atom-economical reaction designs.

Use of Aqueous and Eco-Friendly Solvent Systems

One of the cornerstones of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. Water and ethanol are exemplary green solvents that are increasingly used in the synthesis of pyrrolidine cores. nih.govbeilstein-journals.org Research has demonstrated the successful synthesis of pyrrolidine-fused spirooxindoles and substituted pyrrolidine-2-ones in ethanol-water mixtures. nih.govrsc.org These solvent systems not only reduce the environmental impact but can also enhance reaction rates and simplify product isolation. nih.gov

For instance, a one-pot, three-component domino reaction for synthesizing novel pyrrolidine-fused spirooxindoles proceeds efficiently under catalyst-free conditions at room temperature in an ethanol-water medium. rsc.org This approach highlights the synergy of using a green solvent system while also adhering to other green principles like energy efficiency and waste reduction by avoiding column chromatography for purification. rsc.org

Table 1: Green Solvents in Pyrrolidine Derivative Synthesis

| Pyrrolidine Derivative Type | Solvent System | Key Green Features | Reference |

|---|---|---|---|

| Pyrrolidine-fused spirooxindoles | Ethanol/Water | Environmentally benign solvent; catalyst-free reaction; room temperature conditions. | rsc.org |

| Substituted Pyrrolidine-2-ones | Ethanol/Water | Use of a biodegradable catalyst (β-cyclodextrin) in a green solvent. | nih.govrsc.org |

| 1,4,5-trisubstituted pyrrolidine-2,3-diones | Ethanol | Replaced glacial acetic acid, leading to a dramatic increase in product yield. | beilstein-journals.org |

Development of Novel Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency, selectivity, and lower energy requirements. researchgate.netgreenchemistry-toolkit.org In the context of pyrrolidine synthesis, this includes biocatalysis, the use of biodegradable catalysts, and advanced metallic or organocatalytic systems.

Biocatalysis : Enzymes offer unparalleled stereo- and regioselectivity under mild aqueous conditions. mdpi.com Imine reductases (IREDs), for example, can catalyze the asymmetric reduction of imines to amines, a key step in many pyrrolidine syntheses. mdpi.com The application of biocatalytic reductive amination could provide a highly efficient and enantioselective route to chiral pyrrolidine derivatives from biomass-derived platform molecules. researchgate.netrug.nl

Supramolecular and Biodegradable Catalysts : Researchers have successfully employed β-cyclodextrin, a biodegradable supramolecular catalyst, for the synthesis of pyrrolidine-2-one derivatives. nih.govrsc.org This catalyst functions efficiently in an ethanol-water medium at room temperature, eliminating the need for metal catalysts or harsh reagents. nih.govrsc.org

Advanced Catalytic Hydrogenation : Reductive amination is a powerful tool for forming the pyrrolidine ring. nih.gov Green approaches focus on replacing stoichiometric reducing agents like sodium borohydride with catalytic transfer hydrogenation. nih.gov This has been demonstrated in the synthesis of N-aryl-substituted pyrrolidines, where a catalyst and a hydrogen donor like formic acid efficiently drive the reaction, with water as the only byproduct. nih.gov

Table 2: Advanced Catalytic Systems in Pyrrolidine Synthesis

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| β-Cyclodextrin | One-pot three-component synthesis of pyrrolidine-2-ones | Biodegradable, metal-free, operates in water/ethanol at room temperature. | nih.govrsc.org |

| Iridium Complexes | Borrowing hydrogen annulation of diols and amines | Atom-economical, generates water as the sole byproduct. | organic-chemistry.org |

| Ruthenium Catalysis | Reductive amination/ring expansion of amines and α-carbonylcyclopropanes | Novel pyrrolidine synthesis, no external hydrogen source required. | nih.gov |

| Biocatalysis (e.g., IREDs) | Asymmetric reductive amination | High enantioselectivity, mild reaction conditions, aqueous media. | mdpi.com |

Atom-Economical and Energy-Efficient Methodologies

Maximizing the incorporation of all reactant atoms into the final product (atom economy) is a key goal of green synthesis. greenchemistry-toolkit.orgmdpi.com Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently atom-economical and are increasingly used for constructing heterocyclic scaffolds like pyrrolidines. researchgate.net These reactions reduce the number of synthetic steps, minimize the use of solvents for intermediate purification, and decrease waste generation. rsc.orgresearchgate.net

Furthermore, energy efficiency is addressed by developing reactions that proceed under ambient conditions or by using alternative energy sources like microwave irradiation. researchgate.netdiva-portal.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. diva-portal.org

A potential green route to this compound could involve the catalytic reductive amination of 1-(tetrahydrofuran-2-yl)butane-1,4-dione or a related precursor. Such a strategy, employing a modern catalytic system for transfer hydrogenation, would exhibit high atom economy and avoid hazardous reducing agents. Alternatively, a biocatalytic approach using an engineered enzyme could offer a highly stereoselective and sustainable pathway from bio-renewable starting materials.

Computational Chemistry and Molecular Modeling of 2 Oxolan 2 Yl Pyrrolidine

Conformational Analysis and Energetic Profiles of 2-(Oxolan-2-yl)pyrrolidine

The conformational landscape of this compound is primarily dictated by the puckering of the two five-membered rings and the rotational freedom around the single bond connecting them. The pyrrolidine (B122466) ring is known to adopt non-planar envelope and twisted conformations, which interconvert via a process known as pseudorotation. nih.gov The specific substituents on the pyrrolidine ring significantly influence the preferred puckering mode and the energy barriers between different conformations.

Similarly, the oxolane ring also exhibits envelope and twist conformations. The relative orientation of the two rings in this compound will be determined by steric and electronic interactions between them. Computational methods such as molecular mechanics and quantum chemistry calculations can be employed to map the potential energy surface of the molecule. By systematically rotating the dihedral angle of the connecting bond and allowing the ring conformations to relax, a series of low-energy conformers can be identified.

The energetic profile would likely reveal several local minima corresponding to different staggered orientations of the two rings. The global minimum energy conformation would represent the most stable arrangement of the molecule in the gas phase. The energy differences between these conformers and the rotational barriers separating them provide insights into the molecule's flexibility, which is a crucial determinant of its binding to biological macromolecules.

Table 1: Predicted Low-Energy Conformers of this compound This table is a hypothetical representation based on the expected conformational behavior of five-membered heterocyclic rings.

| Conformer | Pyrrolidine Pucker | Oxolane Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (N-endo) | Envelope (O-endo) | 0.00 |

| 2 | Twist | Envelope (O-exo) | 0.75 |

| 3 | Envelope (N-exo) | Twist | 1.20 |

| 4 | Twist | Twist | 1.50 |

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.

The pyrrolidine scaffold is a common motif in many enzyme inhibitors. nih.gov Molecular docking simulations can predict the binding affinity of this compound to the active sites of various enzymes.

Acetylcholinesterase (AChE): Pyrrolidin-2-one derivatives have been investigated as potential AChE inhibitors for the management of Alzheimer's disease. manipal.edunih.gov Docking studies of this compound into the AChE active site (PDB ID: 4EY7) would likely show interactions with key residues in the catalytic anionic site and the peripheral anionic site. nih.govmdpi.comstudiauniversitatis.ro The pyrrolidine nitrogen could form hydrogen bonds, while the oxolane ring might engage in hydrophobic interactions.

Tyrosinase: Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Various heterocyclic compounds have been shown to inhibit this enzyme. Docking simulations of this compound into the tyrosinase active site (PDB ID: 2Y9X) could reveal potential interactions with the copper ions in the active site, possibly through the oxygen atom of the oxolane ring or the nitrogen of the pyrrolidine ring. nih.govmdpi.commdpi.comnih.gov

LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in LRRK2 are associated with Parkinson's disease, making it a significant drug target. researchgate.netnih.gov Computational drug repurposing workflows have been used to identify LRRK2 inhibitors. nih.gov Docking this compound into the LRRK2 kinase domain could help in assessing its potential as a scaffold for designing novel inhibitors. rsc.orgchemrxiv.orgresearchgate.net

PRMT5 (Protein Arginine Methyltransferase 5): PRMT5 is a therapeutic target in multiple cancers. nih.gov Virtual screening and molecular docking are employed to identify PRMT5 inhibitors. nih.gov The binding mode of this compound within the PRMT5 active site could be predicted, highlighting potential hydrogen bonding and hydrophobic interactions.

G9a (Histone-lysine N-methyltransferase): G9a is another important target in oncology. The pyrrolidine scaffold is present in known G9a inhibitors. Docking simulations would provide insights into how this compound could fit into the G9a active site and interact with key residues.

Table 2: Predicted Binding Affinities from Molecular Docking This table presents hypothetical docking scores based on studies of similar scaffolds.

| Target Enzyme | PDB ID | Predicted Docking Score (kcal/mol) |

|---|---|---|

| Acetylcholinesterase | 4EY7 | -7.5 |

| Tyrosinase | 2Y9X | -6.8 |

| LRRK2 | 6DLO | -8.2 |

| PRMT5 | 4X61 | -7.9 |

| G9a | 3K5K | -7.1 |

Beyond enzymes, the pyrrolidine motif is also crucial for interactions with various receptors. For example, derivatives of 2-methylpyrrolidine (B1204830) have been synthesized and evaluated as histamine (B1213489) H3 receptor antagonists. nih.gov Receptor interaction modeling for this compound would involve docking it into the binding sites of G-protein coupled receptors (GPCRs) or ion channels to predict its potential agonist or antagonist activity. The pyrrolidine nitrogen is often a key pharmacophoric feature, forming salt bridges or hydrogen bonds with acidic residues in the receptor binding pocket. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govnih.govsemanticscholar.orgdntb.gov.ua An MD simulation of the this compound-protein complex, obtained from docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure).

These simulations can:

Assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result.

Reveal conformational changes in both the ligand and the protein upon binding.

Identify key interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity.

Allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), providing a more accurate estimation of the binding affinity than docking scores alone. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. researchgate.netnih.govaps.orgresearchgate.net These calculations can determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). This is vital for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with a protein.

Partial Atomic Charges: These calculations provide a quantitative measure of the charge distribution within the molecule, which can be used to parameterize molecular mechanics force fields for more accurate MD simulations.

In Silico Screening and Virtual Library Design Incorporating the Pyrrolidine-Oxolane Scaffold

The this compound scaffold can serve as a starting point for the design of virtual libraries of new chemical entities. uniroma1.itresearchgate.netresearchgate.netnih.govmdpi.comdrugdesign.org By computationally enumerating various substituents at different positions on the pyrrolidine and oxolane rings, a large and diverse library of virtual compounds can be generated.

This virtual library can then be subjected to in silico screening, a process that involves a series of computational filters to identify promising candidates for synthesis and biological testing. These filters can include:

Drug-likeness filters: Based on rules such as Lipinski's Rule of Five, to assess the oral bioavailability of the compounds.

Pharmacophore screening: To identify molecules that match a 3D arrangement of chemical features known to be essential for binding to a specific target.

High-throughput virtual screening (HTVS): Using fast docking algorithms to screen the entire library against a protein target and prioritize compounds based on their predicted binding affinity. nih.gov

This approach allows for the efficient exploration of the chemical space around the pyrrolidine-oxolane scaffold, accelerating the discovery of novel bioactive molecules. nih.gov

Biological Activity and Mechanistic Investigations of 2 Oxolan 2 Yl Pyrrolidine Analogs in Vitro Studies

Enzyme Inhibition Assays and Mechanistic Elucidation

The structural motif of 2-(oxolan-2-yl)pyrrolidine has been incorporated into various molecular frameworks to probe their inhibitory potential against several classes of enzymes. These studies provide valuable insights into the structure-activity relationships that govern the potency and selectivity of these analogs.

A number of studies have investigated the role of pyrrolidine (B122466) derivatives as inhibitors of cholinesterases, enzymes critical for regulating neurotransmission. The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Certain dispiro pyrrolidine derivatives have been synthesized and evaluated for their in vitro inhibitory activity against both AChE and butyrylcholinesterase (BChE) uobaghdad.edu.iq. One study reported a series of benzamides with moderate inhibition of AChE, exhibiting IC50 values in the range of 33.1 to 85.8 µM uobaghdad.edu.iq. These compounds generally showed weaker inhibition against BChE, with IC50 values between 53.5 and 228.4 µM uobaghdad.edu.iq. In contrast, a different series of new dispiro pyrrolidines demonstrated more potent inhibitory activity against BChE compared to AChE uobaghdad.edu.iq. Within this series, compound 7b emerged as a particularly effective BChE inhibitor, with an IC50 of 12.78 ± 1.52 μM uobaghdad.edu.iq. Kinetic analysis of this compound suggested a mixed-mode of inhibition, indicating that it can bind to both the active site and an allosteric site on the enzyme uobaghdad.edu.iq.

Another investigation focused on two specific pyrrolidine derivatives, RX 67668 and RX 72601 , and their effects on both AChE and plasma cholinesterase (ChE) nih.gov. Both compounds were found to be reversible inhibitors. RX 72601 was a significantly more potent inhibitor of AChE, with an (I)50 of 7.9 x 10⁻⁸ M and a Ki of 3 x 10⁻⁹ M nih.gov. For ChE, its (I)50 and Ki values were 3.2 x 10⁻⁷ M and 1 x 10⁻⁸ M, respectively nih.gov. RX 67668 displayed lower potency, with an (I)50 of 2.5 x 10⁻⁵ M and a Ki of 4 x 10⁻⁶ M for AChE, and an (I)50 of 2.0 x 10⁻⁵ M and a Ki of 8 x 10⁻⁷ M for ChE nih.gov. The mechanism of inhibition for these compounds is believed to involve the binding of the positively charged pyrrolidine moiety to the anionic subsite of the enzyme's active center, thereby hindering the formation of the enzyme-substrate complex in a competitive manner nih.gov.

Furthermore, a series of phthalimide-based analogs were synthesized and assessed for their anti-acetylcholinesterase activity. These derivatives displayed a range of inhibitory potencies, with IC50 values from 16.42 ± 1.07 µM to 63.03 ± 4.06 µM ijcps.org. The most potent compound in this series was 4b , which features a 4-Fluorophenyl moiety ijcps.org.

Finally, a study on dispiro[indene-2,3'-pyrrolidine-2',3''-indoline]-1,2''(3H)-dione derivatives revealed that while they had no significant inhibitory activity against AChE, several compounds were active against BChE nih.gov. The most potent of these were compounds 4 , 27 , 29 , 28 , and 15 , with IC50 values of 13.7 µM, 21.8 µM, 22.1 µM, 22.9 µM, and 24.9 µM, respectively nih.gov. Compound 4 was found to exhibit a mixed type of inhibition nih.gov.

| Compound/Analog Series | Target Enzyme | Inhibitory Activity (IC50/Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Dispiro pyrrolidine benzamides | AChE | IC50: 33.1 - 85.8 µM | Not specified |

| Dispiro pyrrolidine benzamides | BChE | IC50: 53.5 - 228.4 µM | Not specified |

| Compound 7b (Dispiro pyrrolidine) | BChE | IC50: 12.78 ± 1.52 μM | Mixed-mode |

| RX 67668 | AChE | (I)50: 2.5 x 10⁻⁵ M, Ki: 4 x 10⁻⁶ M | Competitive |

| RX 67668 | ChE | (I)50: 2.0 x 10⁻⁵ M, Ki: 8 x 10⁻⁷ M | Competitive |

| RX 72601 | AChE | (I)50: 7.9 x 10⁻⁸ M, Ki: 3 x 10⁻⁹ M | Competitive |

| RX 72601 | ChE | (I)50: 3.2 x 10⁻⁷ M, Ki: 1 x 10⁻⁸ M | Competitive |

| Phthalimide-based analogs | AChE | IC50: 16.42 - 63.03 µM | Not specified |

| Compound 4b (Phthalimide-based) | AChE | IC50: 16.42 ± 1.07 µM | Not specified |

| Dispiro[indene-2,3'-pyrrolidine-2',3''-indoline]-1,2''(3H)-diones | BChE | IC50: 13.7 - 24.9 µM | Mixed type (for compound 4) |

The inhibition of tyrosinase, a key enzyme in melanin biosynthesis, is of significant interest in the development of agents for treating hyperpigmentation disorders. A novel family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds has been synthesized and evaluated for their tyrosinase inhibitory activity nih.gov.

Among the synthesized compounds, 3f (HMP) demonstrated the most potent inhibition of the L-DOPA oxidase activity of mushroom tyrosinase, with an inhibition of 83.87% at a concentration of 20 µM nih.gov. Further investigation revealed that HMP inhibits mushroom tyrosinase with an IC50 value of 2.23 ± 0.44 µM, which is significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 20.99 ± 1.80 µM) nih.gov.

Kinetic analysis of the inhibition mechanism showed that HMP acts as a competitive inhibitor nih.gov. The inhibitor constant (Ki) was determined to be 4.24 x 10⁻⁷ M at a concentration of 1.25 µM and 1.82 x 10⁻⁶ M at 20 µM nih.gov. These findings suggest that HMP directly competes with the substrate for binding to the active site of the tyrosinase enzyme. The potent and competitive nature of its inhibition highlights the potential of the pyrrolidine-2,5-dione scaffold in the design of novel tyrosinase inhibitors nih.gov.

| Compound | Enzyme | Inhibitory Activity | Mechanism of Inhibition |

|---|---|---|---|

| 3f (HMP) | Mushroom Tyrosinase | IC50 = 2.23 ± 0.44 µM | Competitive |

| Kojic Acid (Reference) | Mushroom Tyrosinase | IC50 = 20.99 ± 1.80 µM | Not specified in this context |

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. The inhibition of LRRK2 kinase activity is a promising strategy to slow the progression of this neurodegenerative disorder. In this context, pyrrolo[2,3-d]pyrimidine-based compounds have been explored as LRRK2 inhibitors.

Through a process of structure-guided optimization, diastereomeric oxolan-3-yl derivatives, compounds 44 and 45 , were developed uobaghdad.edu.iq. These compounds demonstrated high potency and exquisite selectivity for LRRK2 uobaghdad.edu.iq. The design of these inhibitors was aided by the use of X-ray structures of LRRK2 kinase domain surrogates, which allowed for the rational optimization of fragment hits.

A key intermediate in the development of these potent inhibitors was the (2R)-2-methylpyrrolidin-1-yl derivative 18 , which exhibited a calculated Ki of 0.7 nM against the LRRK2 G2019S mutant uobaghdad.edu.iq. Further elaboration of this scaffold led to the synthesis of the highly potent oxolan-3-yl derivatives 44 and 45 uobaghdad.edu.iq. While these compounds showed a favorable in vitro pharmacokinetic profile, they also exhibited species disconnects in in vivo studies and were susceptible to efflux mediated by P-gp and/or BCRP in a mouse model uobaghdad.edu.iq. Despite these in vivo challenges, the high in vitro potency and selectivity of compounds 44 and 45 make them valuable as chemical probes for studying the biological effects of LRRK2 inhibition uobaghdad.edu.iq.

| Compound | Target Enzyme | Inhibitory Activity (cKi) | Selectivity |

|---|---|---|---|

| 18 | LRRK2 G2019S | 0.7 nM | Not specified |

| 44 | LRRK2 | High potency | Exquisite |

| 45 | LRRK2 | High potency | Exquisite |

Histone methyltransferases (HMTs) are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. G9a, a histone lysine methyltransferase responsible for the dimethylation of histone H3 lysine 9 (H3K9), has emerged as a promising therapeutic target.

The discovery of potent and selective G9a inhibitors has been advanced through the optimization of screening hits. One such inhibitor, A-366 , was developed by incorporating a propyl-pyrrolidine subunit into a unique diversity screening hit nih.gov. This structural modification was designed to occupy the lysine channel of the enzyme, thereby enhancing potency and selectivity nih.gov.

A-366 is a highly potent inhibitor of G9a, with an IC50 of 3.3 nM nih.gov. Importantly, it demonstrates remarkable selectivity, with over 1000-fold greater activity against G9a compared to a panel of 21 other methyltransferases nih.gov. The development of A-366 built upon earlier G9a inhibitors such as BIX01294 and UNC0638. UNC0638, which also contains a lysine-mimicking n-propyl-pyrrolidine moiety, showed a more than 10-fold improvement in potency over BIX01294 nih.gov. The successful incorporation of the propyl-pyrrolidine subunit in A-366 underscores the importance of this structural feature for achieving high-affinity binding and selective inhibition of G9a nih.gov.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity |

|---|---|---|---|

| A-366 | G9a | 3.3 nM | >1000-fold over 21 other methyltransferases |

Antimicrobial Activity Profiling in Standardized In Vitro Models

The pyrrolidine scaffold is a common feature in many natural and synthetic compounds with antimicrobial properties. Consequently, various analogs of this compound have been synthesized and evaluated for their efficacy against pathogenic bacteria.

Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, is a major cause of infections and a significant public health concern. The development of new antibacterial agents with novel mechanisms of action is therefore a critical area of research.

A series of tryptanthrin appended dispiropyrrolidine oxindoles were synthesized and evaluated for their in vitro antibacterial activity against a panel of ESKAPE pathogens nih.gov. Several of these compounds exhibited low minimum inhibitory concentration (MIC) values against S. aureus ATCC 29213. Notably, compounds 5b , 5c , and 5g were found to be particularly potent, with an MIC of 0.125 µg/mL, which is lower than that of the positive control, levofloxacin nih.gov. These compounds also demonstrated potent activity against clinically relevant drug-resistant strains, including MRSA and VRSA, suggesting a mode of action that may circumvent existing resistance mechanisms nih.gov.

In another study, a library of monomeric and dimeric pyrrolidine-2,3-dione scaffolds was synthesized and evaluated for their antimicrobial and anti-biofilm properties against S. aureus nih.govnih.govresearchgate.netsemanticscholar.org. One of the dimeric compounds, the trans-cyclohexyl dimer 30 , displayed potent antimicrobial activity with single-digit MIC values against methicillin-susceptible S. aureus (MSSA) strains and significant activity against biofilms, with a minimum biofilm eradication concentration (MBEC) of 16 µg/mL nih.govnih.govresearchgate.netsemanticscholar.org.

Furthermore, two derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone, compounds 5 and 8 , were synthesized and showed moderate antimicrobial activity against a range of microorganisms, including S. aureus nih.govscispace.com. Compound 8 , an azo derivative, exhibited better antibacterial activity than compound 5 , with MIC values ranging from 16 to 64 µg/mL against the tested bacteria nih.govscispace.com.

| Compound/Analog Series | Bacterial Strain | Activity (MIC/MBEC) |

|---|---|---|

| 5b (Tryptanthrin appended dispiropyrrolidine oxindole) | S. aureus ATCC 29213 | MIC: 0.125 µg/mL |

| 5c (Tryptanthrin appended dispiropyrrolidine oxindole) | S. aureus ATCC 29213 | MIC: 0.125 µg/mL |

| 5g (Tryptanthrin appended dispiropyrrolidine oxindole) | S. aureus ATCC 29213 | MIC: 0.125 µg/mL |

| 30 (trans-cyclohexyl dimer of pyrrolidine-2,3-dione) | MSSA strains | Single-digit MIC values |

| 30 (trans-cyclohexyl dimer of pyrrolidine-2,3-dione) | S. aureus (biofilm) | MBEC: 16 µg/mL |

| 5 (Pyrrolidine-2,5-dione derivative) | S. aureus | MIC: 32–128 µg/mL |

| 8 (Azo derivative of pyrrolidine-2,5-dione) | S. aureus | MIC: 16–64 µg/mL |

Antifungal Efficacy against Fungal Species

Analogs of this compound, specifically those incorporating the pyrrolidine-2,5-dione scaffold, have been evaluated for their in vitro antifungal properties. Studies have demonstrated that these compounds exhibit a range of antifungal efficacy. For instance, certain N-arylsuccinimide derivatives fused with a dibenzobarrelene backbone have shown moderate to low levels of activity against various fungal species.

The minimum inhibitory concentration (MIC) is a key metric used to determine the antifungal effectiveness of a compound, representing the lowest concentration that prevents visible growth of a microorganism. For these pyrrolidine-2,5-dione derivatives, MIC values have been reported against several yeast species. The precursor molecule, a dicarboxylic anhydride, showed an MIC of 128 µg/mL against the tested yeasts. A derivative incorporating a para-aminophenol group (Compound 5) displayed MICs ranging from 64–128 µg/mL. Another derivative, an azo compound (Compound 8), had MICs in the range of 64–256 µg/mL against the same yeasts nih.govscispace.com. While these compounds are not direct analogs of this compound, they share the core pyrrolidine ring, suggesting that this structural motif is a viable starting point for the development of antifungal agents. Other related natural products, such as those with a 2,4-pyrrolidinedione skeleton (tetramic acids), have also been recognized for their antifungal activities nih.gov.

Table 1: In Vitro Antifungal Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Dicarboxylic Anhydride Precursor (3) | Yeast Species | 128 | nih.govscispace.com |

| N-arylsuccinimide Derivative (5) | Yeast Species | 64-128 | nih.govscispace.com |

| Azo Compound Derivative (8) | Yeast Species | 64-256 | nih.govscispace.com |

Mechanism of Antimicrobial Action at the Cellular Level

The precise cellular mechanisms underlying the antimicrobial action of this compound analogs are not yet fully elucidated, but studies on related alkaloid structures provide insights into potential pathways of fungal cell death. Generally, the process of apoptosis, or programmed cell death, in fungi involves several key pathways, including the mitochondrial, endoplasmic reticulum, and death receptor pathways mdpi.com.

One of the critical events in the mitochondrial pathway of apoptosis is the translocation of cytochrome c from the mitochondria to the cytoplasm, which can be triggered by various stimuli mdpi.com. This release can lead to the activation of caspase-like proteases, which then execute the cell death program mdpi.com. Some antimicrobial compounds exert their effects by permeabilizing the fungal cell membrane, leading to the leakage of intracellular contents and subsequent cell death. Other mechanisms involve the inhibition of essential cellular processes. For example, certain antimicrobial peptides can translocate across the bacterial membrane without causing significant disruption and then bind to intracellular targets like DNA and RNA, thereby inhibiting vital cellular functions nih.gov. Pyrrolizidine alkaloids, a class of compounds that includes a pyrrolidine ring, have been shown to affect fungal growth, suggesting they interfere with essential fungal cellular processes nih.gov.

Anticancer Activity Assessment in Established Cell Lines

Derivatives containing the pyrrolidine scaffold have demonstrated notable activity in inhibiting the proliferation of cancer cells, including the human lung carcinoma cell line, A549. Research on pyrrolidine-2, a specific inhibitor of cytosolic phospholipase A2α (cPLA2α), has shown a dose-dependent inhibition of A549 tumor cell growth researchgate.net. The half-maximal inhibitory concentration (IC50) for pyrrolidine-2 in A549 cells was determined to be 7.4 µmol/L researchgate.net.

Table 2: Cytotoxicity of Pyrrolidine-Containing Compounds against A549 Lung Cancer Cells

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrrolidine-2 | A549 | 7.4 µmol/L | researchgate.net |

| Lamellarin D Analogs | A-549 | Low micromolar range | semanticscholar.org |

Analogs containing structural features of this compound, such as the tetrahydrofuran (B95107) (THF) ring, have been shown to induce apoptosis and cause cell cycle arrest in A549 lung cancer cells. One study demonstrated that a THF derivative increases the sub-diploid population in A549 cells, which is indicative of apoptotic cell death nih.gov. The same study, using Annexin V-FITC assays, confirmed that this compound induces both apoptosis and necrosis in this cell line nih.gov.

Cell cycle analysis revealed that certain derivatives can interfere with the normal progression of the cell cycle. For example, some tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2 phase in A549 cells mostwiedzy.pl. Specifically, treatment with one such compound led to a significant increase in the fraction of cells in the G2 phase, rising from 3.2% in control cells to 33.8% after 48 hours of treatment mostwiedzy.pl. This arrest in the cell cycle can be a precursor to apoptosis. Similarly, pyrrolizidine alkaloids have been found to cause defects in the cell cycle and DNA damage repair mechanisms nih.gov. Cedrol, another natural compound, has been shown to induce G1 phase cell cycle arrest and apoptosis in A549 cells nih.gov. The induction of apoptosis is a key mechanism for many anticancer agents, and it often involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.gov.

Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome)

A significant finding in the study of this compound analogs is their potent activity in modulating the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) nih.govacs.orgfrontiersin.org. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases frontiersin.org.

A specific analog, sodium [(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide, known as NT-0249, has been identified as a potent and selective inhibitor of the NLRP3 inflammasome nih.govacs.orgacs.org. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated the efficacy of NT-0249. When these cells were stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to activate the NLRP3 inflammasome, NT-0249 effectively inhibited the release of IL-1β acs.org. This demonstrates that the compound can suppress a key downstream effect of NLRP3 activation. Further mechanistic studies have shown that NT-0249 acts by inhibiting the assembly of the NLRP3 inflammasome complex, a critical step for its activation acs.org.

Table 3: In Vitro Activity of NT-0249 on NLRP3 Inflammasome

| Compound | Cell Model | Biological Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| NT-0249 | Human PBMCs | Inhibition of IL-1β release | Inhibition of NLRP3 inflammasome assembly | acs.org |

Anti-Fibrotic Activity in Cellular Models (e.g., Hepatic Stellate Cells)

The pyrrolidine scaffold has been investigated for its potential anti-fibrotic activity, particularly in the context of liver fibrosis. The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis, as these cells are the primary source of extracellular matrix proteins that accumulate in the liver during injury. Therefore, inhibiting the activation and proliferation of HSCs is a key therapeutic strategy.

Studies have shown that compounds containing a pyrrolidine ring can modulate the activity of HSCs. For example, pyrrolidine dithiocarbamate (PDTC) has been shown to inhibit the activation of hepatic stellate cells in a rat model of liver cirrhosis tau.ac.il. In vitro studies using the rat hepatic stellate cell line HSC-T6 have further explored the effects of pyrrolidine derivatives. A novel N1-acetyl substituted pyrrolidine derivative, (2S,4R)-methyl 1-acetyl-4-(N-(4-bromophenyl)sulfamoyloxy)pyrrolidine-2-carboxylate (CIP-A5), was found to prevent the proliferation of HSC-T6 cells induced by transforming growth factor-β (TGF-β) nih.gov. Furthermore, CIP-A5 was observed to modulate the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) by stimulating the secretion and activity of MMP-2 and MMP-9 while decreasing the expression of TIMP-1 nih.gov. This compound also suppressed the expression of pro-fibrogenic cytokines such as TGF-β, tumor necrosis factor-alpha (TNF-α), and connective tissue growth factor (CTGF) in these cells nih.gov. These findings suggest that the pyrrolidine core structure is a promising framework for the development of anti-fibrotic agents that target hepatic stellate cells.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of derivatives of 2-(oxolan-2-yl)pyrrolidine can be significantly modulated by the addition of various substituents. Research in this area focuses on how different chemical groups, when attached to either the pyrrolidine (B122466) or oxolane rings, alter the compound's potency and its selectivity for specific biological targets.

For instance, substitutions on the pyrrolidine nitrogen are a primary point of modification. The nature of the substituent—whether it is a small alkyl group, a larger aromatic moiety, or a group capable of hydrogen bonding—can drastically affect how the molecule interacts with a receptor's binding pocket. While comprehensive SAR data for a wide range of substituents on this specific scaffold is limited in publicly available literature, general principles from related pyrrolidine-containing compounds suggest that such modifications are crucial for optimizing activity.

In a broader context of related heterocyclic compounds, studies have shown that the introduction of bulky groups can influence activity. For example, in a series of 5-(nitroheteroaryl)-1,3,4-thiadiazols, the inclusion of a tetrahydrofuran-2-yl group was found to be well-tolerated in terms of maintaining biological activity against Leishmania major. tandfonline.com This suggests that the oxolane portion of the this compound scaffold can be accommodated in certain receptor binding sites.

A hypothetical systematic exploration for a specific biological target would involve synthesizing a library of compounds with varied substituents at key positions. The resulting biological data would then be analyzed to build a quantitative structure-activity relationship (QSAR) model.

Interactive Table: Hypothetical Substituent Effects on Potency This table is a conceptual illustration of how SAR data for this compound derivatives would be presented if available.

Impact of Pyrrolidine and Oxolane Ring Stereochemistry on Bioactivity

The interaction between a ligand and its receptor is highly dependent on stereochemistry. It is common for one stereoisomer of a compound to be significantly more active than others. For the this compound scaffold, the relative stereochemistry (cis or trans) between the two rings, as well as the absolute stereochemistry (R or S) at each chiral center, would be expected to have a profound impact on bioactivity.

Detailed studies on the separation and individual biological testing of the stereoisomers of this compound derivatives are necessary to fully elucidate these relationships. Such studies would reveal the optimal 3D conformation required for binding to a particular receptor.

Pharmacophore Modeling and Identification of Key Structural Features for Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model would highlight the key interaction points required for its activity.

A typical pharmacophore for a derivative of this scaffold might include:

A hydrogen bond acceptor (the oxygen atom in the oxolane ring).

A hydrogen bond donor or acceptor (the nitrogen atom in the pyrrolidine ring, depending on its substitution).

Hydrophobic features arising from the aliphatic rings.

Potential for additional interaction points from any substituents.

By aligning a set of known active molecules containing this scaffold, a common feature pharmacophore can be generated. This model can then be used to virtually screen large compound libraries to identify new potential leads or to guide the design of new derivatives with improved potency.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity.

Within the this compound scaffold, several bioisosteric replacements could be considered:

Oxolane Ring Replacement: The oxygen atom could be replaced with a sulfur atom (to give a thiane (B73995) ring) or a nitrogen atom (to give another pyrrolidine or piperidine (B6355638) ring, depending on the point of attachment). The entire oxolane ring could be replaced with other five- or six-membered heterocyclic or carbocyclic rings to probe the importance of the ring's size, polarity, and hydrogen bonding capacity.

Pyrrolidine Ring Replacement: The pyrrolidine ring could be replaced by other cyclic amines such as piperidine or azetidine (B1206935) to investigate the impact of ring size on the spatial positioning of the oxolane moiety and any N-substituents.

These modifications allow medicinal chemists to fine-tune the properties of the molecule while maintaining the core structural elements required for biological activity.

Design of Hybrid Molecules and Conjugates Incorporating this compound

Hybrid molecules are created by covalently linking two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create new drugs with improved affinity, selectivity, or a dual mode of action.

The this compound scaffold can serve as a core component in the design of such hybrid molecules. For example, it could be linked to another known pharmacophore that targets a different receptor or a different binding site on the same receptor. The pyrrolidine nitrogen is a convenient attachment point for a linker that connects to the second pharmacophoric moiety. The design of the linker itself—its length, flexibility, and chemical nature—is crucial for ensuring that both parts of the hybrid molecule can adopt the correct orientation to interact with their respective targets.

While specific examples of hybrid molecules incorporating the this compound scaffold are not widely reported, the principle is a well-established strategy in modern drug discovery.

Emerging Research Frontiers and Future Perspectives

Development of Advanced Spectroscopic Techniques for Molecular Characterization in Complex Biological Systems

The precise characterization of molecules like 2-(Oxolan-2-yl)pyrrolidine within intricate biological environments is crucial for understanding their mechanism of action and metabolic fate. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, ongoing advancements are pushing the boundaries of detection and structural elucidation in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and stereochemistry of organic molecules. wikipedia.org For pyrrolidine-containing structures, 1H and 13C NMR spectra provide key insights into their conformation. chemicalbook.com In complex biological systems, techniques like in-cell NMR are emerging to study molecular interactions and conformations directly within living cells, which could be instrumental in understanding the behavior of this compound at a cellular level. Two-dimensional NMR techniques, such as COSY and HETCOR, are invaluable for assigning complex spectra of substituted pyrrolidines. researchgate.net

Mass Spectrometry (MS): MS is essential for determining the molecular weight and fragmentation patterns of compounds. wikipedia.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition of novel derivatives of this compound. mdpi.com The fragmentation of heterocyclic compounds in MS can be complex, with stereoisomers sometimes exhibiting different fragmentation pathways, which can be exploited for their identification. rsc.orgdtic.mil Advanced MS techniques, such as imaging mass spectrometry, could potentially map the distribution of this compound and its metabolites in tissue samples, providing valuable pharmacokinetic and pharmacodynamic data.

| Spectroscopic Technique | Application for this compound | Potential in Complex Biological Systems |

| 1D and 2D NMR | Elucidation of molecular structure and stereochemistry. | In-cell NMR for studying intracellular interactions and conformations. |

| High-Resolution MS | Accurate mass determination and elemental composition analysis. | Metabolite identification and quantification in biological fluids. |

| Imaging Mass Spectrometry | Not yet applied. | Mapping the spatial distribution of the compound and its metabolites in tissues. |

| X-ray Crystallography | Determination of the precise three-dimensional molecular geometry in a crystalline state. wikipedia.org | N/A (requires crystalline sample) |

Exploration of this compound as a Core Scaffold for Novel Chemical Probes

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry due to its three-dimensional nature and its prevalence in biologically active compounds. researchgate.netnih.gov The unique combination of a pyrrolidine and a tetrahydrofuran (B95107) moiety in this compound presents an attractive starting point for the design of novel chemical probes to investigate biological processes.

The development of chemical probes requires a scaffold that allows for the systematic introduction of various functional groups to modulate properties such as target affinity, selectivity, and cellular permeability. The pyrrolidine scaffold provides multiple points for chemical modification, enabling the creation of libraries of diverse compounds. nih.govnih.gov For instance, the nitrogen atom of the pyrrolidine ring can be readily functionalized, and substituents can be introduced at various positions on both the pyrrolidine and tetrahydrofuran rings. These modifications can be guided by the desire to create probes for specific biological targets, such as enzymes or receptors. The isothiazolo[4,3-b]pyridine scaffold, for example, has been used to develop dual inhibitors of lipid kinases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. These computational tools can significantly accelerate the design and optimization of new molecules based on existing data.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For pyrrolidine derivatives, QSAR studies have been employed to identify key structural features that contribute to their inhibitory activity against specific enzymes. nih.govniscpr.res.in These models can predict the activity of newly designed analogs of this compound, helping to prioritize synthetic efforts.

Machine Learning Models: More advanced ML algorithms, such as random forests and support vector machines, are being used to develop predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics. nih.govcnr.itrsc.org These models can be trained on large datasets of known compounds to learn complex structure-activity relationships. d-nb.info For a novel scaffold like this compound, ML models could be used to virtually screen large libraries of potential derivatives to identify those with the highest probability of desired biological activity. nih.gov

| Computational Approach | Application for this compound Derivatives | Potential Impact |

| 3D-QSAR (CoMFA, CoMSIA) | To understand the relationship between the 3D structure and biological activity and guide the design of more potent analogs. nih.govresearchgate.net | Accelerated lead optimization and reduced number of synthesized compounds. |

| Machine Learning (e.g., Random Forest) | To predict biological activity, ADME/Tox properties, and potential off-target effects of virtual compounds. nih.govrsc.org | Improved success rates in identifying promising drug candidates and reduced late-stage attrition. |

| Generative Models | De novo design of novel molecules with desired properties based on the this compound scaffold. | Exploration of novel chemical space and identification of innovative molecular architectures. |

Potential Applications in Chemical Biology and Material Science beyond Traditional Drug Discovery

While the pyrrolidine scaffold is prominent in drug discovery, the unique properties of this compound may also lend themselves to applications in other areas of chemical biology and material science.

In chemical biology , derivatives of this compound could be developed as tools to study cellular processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize specific cellular components or to covalently label target proteins for subsequent identification and characterization.

In material science , the rigid, three-dimensional structure of the this compound core could be incorporated into polymers or other materials to influence their physical properties. The presence of both a secondary amine and an ether linkage offers potential for coordination with metal ions, suggesting applications in catalysis or the development of novel functional materials. The separation of pyrrolidine from tetrahydrofuran is an important industrial process, and research into materials that can selectively bind one over the other is ongoing. semanticscholar.orgnih.gov The bifunctional nature of this compound could be explored in the context of developing new separation materials or as a building block for self-assembling systems.

Q & A

Q. Addressing Data Contradictions :

- Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Use deuterated solvents and temperature-controlled experiments .

- Conflicting chiral HPLC results can be resolved by cross-validating with polarimetry or circular dichroism (CD) .

How does the stereochemistry of this compound affect its biological activity in receptor binding studies?

Advanced Research Focus

The stereogenic center at the pyrrolidine nitrogen significantly impacts receptor affinity:

- (R)-Enantiomer : Demonstrates higher binding affinity for serotonin receptors (e.g., 5-HT) in rat hippocampal slices, as shown in analogous studies on (R)-2-(4-Methoxyphenyl)pyrrolidine derivatives .

- (S)-Enantiomer : May exhibit off-target interactions with dopamine receptors, requiring rigorous enantiomer separation for pharmacological studies .

Q. Experimental Design Tip :

- Use receptor antagonists (e.g., WAY 100635 for 5-HT) to isolate target receptor effects and minimize cross-reactivity .

What are the key intermediates in the degradation pathways of this compound under varying pH conditions?

Advanced Research Focus

Degradation studies reveal pH-dependent intermediates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.